molecular formula C11H19NO3S B240961 N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide

N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide

Cat. No. B240961
M. Wt: 245.34 g/mol
InChI Key: QGLSGXWZQQFLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CTDP-1, is a novel compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have antioxidant and anti-inflammatory effects. It also has been shown to improve mitochondrial function and inhibit the production of reactive oxygen species (ROS). N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a protective effect on neurons and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of interest is the potential therapeutic effects of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide in other neurological diseases, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of more potent derivatives of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide that may have improved therapeutic effects. Finally, research on the mechanism of action of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide may provide insights into the regulation of oxidative stress and inflammation in various diseases.
Conclusion:
In conclusion, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a novel compound that has shown promising results in scientific research applications. Its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease make it an exciting area of research. Further studies on the mechanism of action and future directions for research may provide valuable insights into the development of new therapies for various diseases.

Synthesis Methods

N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is synthesized from cyclopentanone, thiourea, and acetic anhydride. The reaction takes place in the presence of a catalyst and yields N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide as a white solid. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

N-cyclopentyl-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C11H19NO3S/c13-11(12-10-3-1-2-4-10)7-9-5-6-16(14,15)8-9/h9-10H,1-8H2,(H,12,13)

InChI Key

QGLSGXWZQQFLJG-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CC2CCS(=O)(=O)C2

Canonical SMILES

C1CCC(C1)NC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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